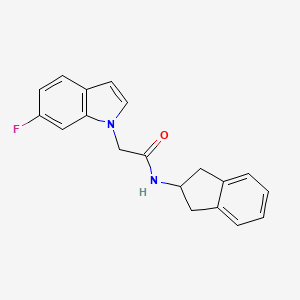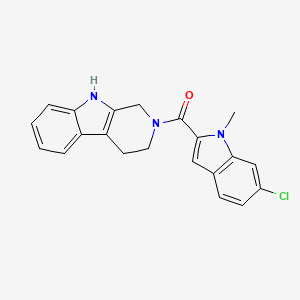![molecular formula C19H21N5O4S B11002563 Methyl 5-(2-methylpropyl)-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11002563.png)
Methyl 5-(2-methylpropyl)-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(2-methylpropyl)-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of multiple functional groups, including thiazole, oxadiazole, and pyridine rings, makes it a versatile molecule for chemical modifications and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(2-methylpropyl)-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The key steps include the formation of the thiazole ring, the introduction of the oxadiazole moiety, and the coupling of the pyridine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of the compound with minimal impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyridine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, converting it into different functional groups.
Substitution: The presence of multiple reactive sites allows for substitution reactions, where functional groups can be replaced with others to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
Methyl 5-(2-methylpropyl)-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
作用機序
メチル 5-(2-メチルプロピル)-2-({3-[3-(ピリジン-4-イル)-1,2,4-オキサジアゾール-5-イル]プロパノイル}アミノ)-1,3-チアゾール-4-カルボキシレートの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合して、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。関連する経路には、酵素活性の阻害、細胞プロセスの阻害、がん細胞のアポトーシスの誘導などが含まれます。
類似の化合物:
- メチル 5-(2-メチルプロピル)-2-({3-[3-(ピリジン-4-イル)-1,2,4-オキサジアゾール-5-イル]プロパノイル}アミノ)-1,3-チアゾール-4-カルボキシレート
- メチル 5-(2-メチルプロピル)-2-({3-[3-(ピリジン-4-イル)-1,2,4-オキサジアゾール-5-イル]プロパノイル}アミノ)-1,3-チアゾール-4-カルボキシレート
比較: 他の類似の化合物と比較して、メチル 5-(2-メチルプロピル)-2-({3-[3-(ピリジン-4-イル)-1,2,4-オキサジアゾール-5-イル]プロパノイル}アミノ)-1,3-チアゾール-4-カルボキシレートは、官能基のユニークな組み合わせが際立っています。この独自性により、幅広い化学修飾と生物学的相互作用が可能になり、研究および産業用アプリケーションに貴重な化合物となっています。
類似化合物との比較
- Methyl 5-(2-methylpropyl)-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate
- This compound
Comparison: Compared to other similar compounds, this compound stands out due to its unique combination of functional groups. This uniqueness allows for a broader range of chemical modifications and biological interactions, making it a valuable compound for research and industrial applications.
特性
分子式 |
C19H21N5O4S |
|---|---|
分子量 |
415.5 g/mol |
IUPAC名 |
methyl 5-(2-methylpropyl)-2-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H21N5O4S/c1-11(2)10-13-16(18(26)27-3)23-19(29-13)21-14(25)4-5-15-22-17(24-28-15)12-6-8-20-9-7-12/h6-9,11H,4-5,10H2,1-3H3,(H,21,23,25) |
InChIキー |
WFQYQTSPUJYPPK-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)CCC2=NC(=NO2)C3=CC=NC=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1H-benzo[d]imidazol-2-yl)-2-(6-chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide](/img/structure/B11002486.png)
![ethyl 2-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11002488.png)
![N-(4-bromo-2-fluorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide](/img/structure/B11002495.png)
![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11002503.png)
![6-[(1H-indol-1-ylacetyl)amino]hexanoic acid](/img/structure/B11002504.png)
![N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11002512.png)
![4-(4-fluorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B11002514.png)
![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11002515.png)
![N-[2-(cyclohexylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B11002519.png)

![N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-methionine](/img/structure/B11002537.png)
![N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B11002541.png)
![2-(2-Cyclopentylethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11002551.png)

